2,4-Dichloro-6-phenylpyrimidine

SNAr regioselectivity medicinal chemistry building block sequential functionalization

2,4-Dichloro-6-phenylpyrimidine is a heterocyclic aromatic compound belonging to the 6-aryl-2,4-dihalopyrimidine class, featuring two chlorine atoms at positions 2 and 4 and a phenyl substituent at position 6 on the pyrimidine ring. This substitution pattern imparts a distinct electronic profile that modulates regioselectivity in sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a versatile intermediate for stepwise derivatization.

Molecular Formula C10H6Cl2N2
Molecular Weight 225.07 g/mol
CAS No. 26032-72-4
Cat. No. B1267630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-6-phenylpyrimidine
CAS26032-72-4
Molecular FormulaC10H6Cl2N2
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C10H6Cl2N2/c11-9-6-8(13-10(12)14-9)7-4-2-1-3-5-7/h1-6H
InChIKeyVRNSMZDBMUSIFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichloro-6-phenylpyrimidine (CAS 26032-72-4) – Procurement-Relevant Baseline for a 6-Aryl-2,4-dichloropyrimidine Building Block


2,4-Dichloro-6-phenylpyrimidine is a heterocyclic aromatic compound belonging to the 6-aryl-2,4-dihalopyrimidine class, featuring two chlorine atoms at positions 2 and 4 and a phenyl substituent at position 6 on the pyrimidine ring . This substitution pattern imparts a distinct electronic profile that modulates regioselectivity in sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a versatile intermediate for stepwise derivatization. The compound is typically procured as a white to light-yellow crystalline solid with a melting point of 92–93 °C and a molecular weight of 225.07 g mol⁻¹, and it is supplied under inert atmosphere to preserve the reactivity of the chlorine leaving groups .

Step 1 C-4 selective SNAr derivatization Supports single-regioisomer outcome
Step 2 C-2 cross-coupling or substitution Enabled by 6-phenyl electronic tuning
Format Crystalline solid, mp 92–93 °C Simplifies handling and recrystallization

Why 2,4-Dichloro-6-phenylpyrimidine Cannot Be Interchanged with Generic Dichloropyrimidines – The C‑6 Phenyl Effect on Regioselectivity


Simple 2,4-dichloropyrimidine and its 6‑alkyl or 6‑chloro analogs are often treated as commodity building blocks, but the 6‑phenyl substituent in 2,4‑dichloro‑6‑phenylpyrimidine fundamentally alters the electronic landscape of the pyrimidine ring [1]. Quantum‑mechanical analyses demonstrate that an electron‑donating substituent at C‑6 redistributes the LUMO, switching the preferred site of nucleophilic attack from C‑4 to C‑2 in SNAr reactions—a reversal that does not occur with the parent 2,4‑dichloropyrimidine or with 6‑alkyl congeners [1]. Practically, this means that generic substitution with a cheaper 2,4‑dichloropyrimidine or 2,4‑dichloro‑6‑methylpyrimidine will yield divergent regioisomeric products, compromise synthetic sequences that rely on a specific sequential functionalization order, and ultimately invalidate structure‑activity relationships in medicinal chemistry programs. The evidence below quantifies these differences.

2,4-Dichloro-6-phenylpyrimidine
Generic 2,4-dichloropyrimidine
6-Phenyl group may reverse C-2/C-4 SNAr regioselectivity; regioisomeric outcomes can differ.
5-Phenyl positional isomer may not replicate the same electronic activation for sequential substitution.
6-Alkyl analog exhibits lower melting point and lipophilicity; physical handling and permeability context may shift.

Quantitative Differentiation Evidence for 2,4-Dichloro-6-phenylpyrimidine – Head‑to‑Head and Cross‑Study Comparisons with Closest Analogs


SNAr Regioselectivity Reversal: C‑4 → C‑2 Preference Induced by the 6‑Phenyl Substituent vs. 2,4‑Dichloropyrimidine

DFT calculations (wB97X‑D/6‑31G*) on 2,4‑dichloropyrimidines show that when the C‑6 substituent is H (i.e., parent 2,4‑dichloropyrimidine), the LUMO is localized almost exclusively at C‑4, consistent with the textbook C‑4 selectivity. In contrast, when C‑6 bears an electron‑donating group (modeled as OMe or NHMe), the LUMO lobes at C‑2 and C‑4 become comparable in size, and transition‑state calculations predict that the C‑2 substitution pathway is favored by 0.76–1.00 kcal mol⁻¹ over C‑4, reversing the inherent selectivity [1]. Experimentally, 2,4‑dichloro‑6‑phenylpyrimidine with N‑methylpiperazine exhibits exclusive C‑4 substitution under organolithium‑mediated conditions, demonstrating that the phenyl group—being a weaker donor than OMe or NHMe—modulates but does not fully invert regioselectivity; the product is a single regioisomer, whereas the parent 2,4‑dichloropyrimidine frequently yields mixtures of C‑2 and C‑4 adducts [2][3].

SNAr Regioselectivity
Head-to-head
Target: >95% C-4 selectivity (single regioisomer). Baseline: ~2.8:1 C-4:C-2 ratio.
Supports single-regioisomer synthesis workflow.
Method context: THF, organolithium, −78 °C vs. various SNAr conditions.
SNAr regioselectivity medicinal chemistry building block sequential functionalization

Site‑Selective Synthesis: Exclusive 6‑Position Suzuki Coupling of 2,4,6‑Trichloropyrimidine vs. Competitive 4‑/6‑Substitution in Other Trihalopyrimidines

In the synthesis of 2,4‑dichloro‑6‑phenylpyrimidine, 2,4,6‑trichloropyrimidine undergoes Suzuki coupling with phenylboronic acid exclusively at the 6‑position, yielding the title compound as the sole isolated product [1]. This contrasts with the established reactivity order for 2,4,6‑trichloropyrimidine, where the first coupling generally occurs at C‑4, followed by C‑6 [2]. The reversal—6‑position selectivity under microwave‑assisted or thermal Pd(PPh₃)₄ conditions—is a consequence of the specific catalyst/ligand system and demonstrates a robust synthetic route that avoids isomeric mixtures.

Site-Selective Synthesis
Head-to-head
Exclusive 6-position Suzuki coupling vs. standard C-4 first reactivity order.
Enables direct 6-aryl intermediate procurement.
Pd(PPh₃)₄, microwave 120 °C; method-dependent selectivity.
Suzuki coupling site‑selective synthesis 2,4,6‑trichloropyrimidine

Physical‑Form Differentiation: Melting Point Gap of 45–48 °C vs. 2,4‑Dichloro‑6‑methylpyrimidine Enables Crystallization‑Based Purification and Handling

2,4‑Dichloro‑6‑phenylpyrimidine is a crystalline solid with a melting point of 92–93 °C . Its closest 6‑alkyl analog, 2,4‑dichloro‑6‑methylpyrimidine, melts at 44–47 °C [1]. The ~45–48 °C higher melting point of the phenyl derivative reflects stronger intermolecular interactions and translates into easier handling, improved storage stability at ambient temperature, and more efficient purification by recrystallization.

Physical-Form Gap
Cross-study comparable
ΔTm = 45–48 °C higher (92–93 °C vs. 44–47 °C).
May support easier recrystallization and storage.
Compared to 2,4-dichloro-6-methylpyrimidine.
melting point crystallinity solid‑state properties

Positional Isomer Advantage: 2,4‑Dichloro‑6‑phenylpyrimidine vs. 2,4‑Dichloro‑5‑phenylpyrimidine – Different Electronic Environments Drive Distinct Successive Substitution Patterns

The 5‑phenyl isomer (CAS 63558‑77‑0) places the phenyl substituent at a position that is not directly conjugated with the pyrimidine N1–C2–N3 electrophilic axis, resulting in a different LUMO distribution . In 2,4‑dichloro‑6‑phenylpyrimidine, the phenyl group is in direct conjugation with the N1–C6 bond, electronically activating C‑2 and C‑4 to different degrees than the 5‑isomer. While direct comparative kinetic data are not publicly available, the established SNAr regioselectivity principles indicate that 6‑aryl substitution tunes the C‑2/C‑4 leaving group lability in a manner inaccessible to the 5‑aryl isomer, which is critical when sequential substitution at C‑4 then C‑2 (or vice‑versa) is required [1].

Positional Isomer
Class-level inference
6-Phenyl enables conjugation-driven selectivity; 5-phenyl lacks comparable tuning.
Predictable reactivity profile for sequential derivatization.
Data to verify: no direct comparative kinetic study.
positional isomer substitution pattern structure–reactivity relationship

Log P Differentiation: Enhanced Lipophilicity (Log P ≈ 3.45) vs. 2,4‑Dichloropyrimidine Drives Differential Membrane Permeability in Derived Compounds

The calculated Log P of 2,4‑dichloro‑6‑phenylpyrimidine is approximately 3.45 . In contrast, the parent 2,4‑dichloropyrimidine has a substantially lower Log P (estimated ~1.0–1.5). This difference of roughly 2 log units translates to a ~100‑fold higher octanol/water partition coefficient, meaning that downstream derivatives incorporating the 6‑phenylpyrimidine scaffold will inherently possess greater membrane permeability than those built on the unsubstituted core—a critical parameter in cell‑based assays and CNS drug discovery programs.

Lipophilicity Shift
Cross-study comparable
ΔLog P ≈ +2.0 (predicted ~3.45 vs. ~1.0–1.5).
Reported higher membrane-permeability context for derived compounds.
Predicted value; experimental Log P not widely reported.
lipophilicity Log P drug‑likeness

Optimal Procurement and Application Scenarios for 2,4‑Dichloro‑6‑phenylpyrimidine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Sequential SNAr Derivatization Requiring Exclusive C‑4 First‑Step Substitution

Programs that necessitate a clean first‑step amination or etherification at C‑4, followed by a second functionalization at C‑2, benefit from the near‑exclusive C‑4 regioselectivity documented for 2,4‑dichloro‑6‑phenylpyrimidine with amine nucleophiles [1]. Unlike the parent 2,4‑dichloropyrimidine, which can produce difficult‑to‑separate regioisomeric mixtures, the 6‑phenyl analog delivers a single product, streamlining purification and improving overall yield.

Kinase Inhibitor Scaffold Construction: Pre‑Installed 6‑Aryl Group for ATP‑Binding Site Mimicry

The 6‑phenyl substituent mimics the hydrophobic aryl moiety present in many ATP‑competitive kinase inhibitors. Incorporating this pre‑functionalized building block eliminates a late‑stage Suzuki coupling step at C‑6, reducing synthetic step count by at least one transformation relative to routes that start from 2,4‑dichloropyrimidine and require separate aryl introduction . The enhanced lipophilicity (Log P ≈ 3.45) also improves the drug‑likeness of early‑stage leads.

Agrochemical Intermediate: Fungicide and Herbicide Lead Generation via Regioselective Heteroaryl Introduction

The exclusive 6‑position Suzuki coupling route from 2,4,6‑trichloropyrimidine enables cost‑effective, scalable synthesis of the title compound [2]. This route is attractive for agrochemical discovery programs that require multi‑gram quantities of 6‑aryl‑2,4‑dichloropyrimidine intermediates for diversification into fungicide or herbicide candidates, where the 6‑aryl group is a critical pharmacophoric element.

CNS Drug Discovery: High‑Log P Building Block for Blood–Brain Barrier Penetration

The roughly 100‑fold higher lipophilicity of the 6‑phenyl analog compared to 2,4‑dichloropyrimidine makes it a strategic starting point for CNS‑targeted libraries, where Log P values in the 3–5 range are often correlated with improved blood–brain barrier penetration. Procurement of this pre‑lipophilic intermediate reduces the molecular weight and polar surface area burden that would otherwise be incurred by appending hydrophobic groups later in the synthesis.

Application
Selection Property
Validation Focus
Sequential SNAr derivatization
Exclusive C-4 first-step regioisomer outcome
Regiochemistry confirmation by NMR or HPLC
Kinase inhibitor scaffold construction
Pre-installed 6-aryl pharmacophore and elevated Log P
ATP-binding site mimicry and permeability assay context
Agrochemical intermediate synthesis
Scalable 6-selective Suzuki coupling route
Multi-gram reproducibility and isomeric purity
CNS drug discovery libraries
High-Log P building block (~3.45)
Blood-brain barrier penetration model context

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